molecular formula C19H17ClN4O B6451650 6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549053-89-4

6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6451650
CAS No.: 2549053-89-4
M. Wt: 352.8 g/mol
InChI Key: WZJPAYLNTRQTNH-UHFFFAOYSA-N
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Description

6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound belongs to a class of organic molecules that have been explored for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps involving the reaction of pyrrolo[3,4-b]pyrrole derivatives with pyridine-3-carbonitrile under specific conditions that facilitate the formation of the desired bond structures. Key steps in the synthesis include:

  • Formation of the pyrrolo[3,4-b]pyrrole core: This involves the cyclization of appropriate precursors under conditions that favor the formation of the octahydropyrrolo structure.

  • Introduction of the chlorobenzoyl group: This step typically involves acylation reactions with chlorobenzoyl chloride in the presence of a base, such as pyridine, to introduce the 2-chlorobenzoyl moiety.

  • Final coupling: The final step involves coupling with pyridine-3-carbonitrile under controlled conditions to ensure the formation of the final product.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring purity through purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the pyrrolo[3,4-b]pyrrole and pyridine rings makes it susceptible to oxidation reactions, typically using agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert specific groups within the molecule.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions of the chlorobenzoyl and pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

  • Oxidation: Products with additional oxygen-containing functional groups.

  • Reduction: Products with reduced functional groups, such as alcohols or amines.

  • Substitution: Products where specific substituents have been replaced by nucleophiles or electrophiles.

Scientific Research Applications

This compound has a range of scientific research applications due to its structural complexity and potential biological activities. It has been studied for:

  • Chemical applications: Used as a building block in organic synthesis and materials science due to its unique structure.

  • Biological applications: Explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities, by modulating biological pathways.

  • Medical applications: Investigated for its role in drug discovery and development, particularly in targeting specific molecular pathways associated with diseases.

  • Industrial applications: Potentially used in the production of specialized materials and chemicals with unique properties.

Mechanism of Action

The mechanism of action of 6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound can modulate the activity of these targets by binding to them and altering their function, leading to downstream effects on cellular pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

This compound can be compared with other molecules that share structural similarities or biological activities:

  • Pyrrolo[3,4-b]pyrroles: Compounds with similar core structures but different substituents, affecting their reactivity and applications.

  • Chlorobenzoyl derivatives: Molecules that contain the chlorobenzoyl group but differ in other structural aspects, influencing their chemical and biological properties.

  • Pyridine derivatives: Compounds with the pyridine ring but varied functional groups, leading to different chemical reactions and applications.

The uniqueness of 6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile lies in its specific combination of functional groups and the resultant diverse range of applications.

Hope this gives you a clear understanding of the compound and its potential!

Properties

IUPAC Name

6-[1-(2-chlorobenzoyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-16-4-2-1-3-15(16)19(25)24-8-7-14-11-23(12-17(14)24)18-6-5-13(9-21)10-22-18/h1-6,10,14,17H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJPAYLNTRQTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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